![molecular formula C21H13FN2O5 B4577834 2-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4577834.png)
2-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid
説明
The compound of interest belongs to a class of compounds that often demonstrate significant biochemical activity and have applications in various fields of chemistry and pharmacology. Research in this domain focuses on the synthesis of novel compounds, understanding their molecular structure, and exploring their physical and chemical properties.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step processes, including cyclization reactions, the use of various catalysts, and conditions to achieve the desired product. For instance, compounds synthesized through hydrothermal methods or cyclization reactions illustrate the complexity and creativity in chemical synthesis processes (He et al., 2020).
Molecular Structure Analysis
Single-crystal X-ray crystallography is a critical tool in determining the molecular structure of newly synthesized compounds, revealing their geometric configuration, bond lengths, and angles. Studies often focus on the crystalline structure to understand the compound's molecular geometry and its implications on reactivity and properties (Chitrapriya et al., 2011).
Chemical Reactions and Properties
Research into the chemical reactions of compounds encompasses investigating their reactivity with various reagents, the conditions under which they undergo specific transformations, and their behavior in different chemical environments. These studies are crucial for understanding how these compounds can be modified or used in synthesis pathways (Asegbeloyin et al., 2014).
Physical Properties Analysis
The physical properties of compounds, such as solubility, melting point, and crystalline structure, are often studied using techniques like powder X-ray diffraction (PXRD) and thermal analysis. These properties are essential for predicting the compound's stability, solubility, and suitability for various applications (Kumara et al., 2018).
Chemical Properties Analysis
Chemical properties, including reactivity towards specific reagents, acidity or basicity, and the potential for undergoing various chemical reactions, are fundamental aspects of chemical research. Studies often explore these properties to design and synthesize compounds with desired reactivities and functionalities (Tamer et al., 2015).
科学的研究の応用
Scaffold Hopping in Drug Discovery
A study describes the use of a scaffold hopping strategy for the design and synthesis of novel H3 receptor antagonists, demonstrating a method to enhance selectivity and pharmacokinetic properties without focusing on the specific chemical structure . This approach is relevant for discovering new therapeutics by altering the molecular framework while retaining biological activity (Gao et al., 2015).
Fluorophore Incorporation in Molecular Structures
The development of novel cavitands that include fluorophores illustrates the application of such chemical entities in enhancing photoluminescence properties. This research can be extrapolated to the incorporation of complex molecules like 2-(5-{[1-(4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid in materials science for the development of new photoluminescent materials (Ree et al., 2003).
Antibacterial Activity of Heterocyclic Compounds
Research on novel 2-[1-(5-chloro-2-methoxy-phenyl)-5-methyl-1H-pyrazol-4-yl]-5-(substituted-phenyl)-[1,3,4]oxadiazoles has shown significant antibacterial activity, suggesting the potential of complex molecules, including the one , in developing new antibacterial agents. Such studies highlight the importance of structural variation in discovering compounds with desirable biological activities (Rai et al., 2009).
Synthesis and Characterization of Heterocyclic Derivatives
The synthesis and antimicrobial evaluation of isoxazoline derivatives further underscore the utility of incorporating heterocyclic components into complex molecules for the development of new antimicrobial agents. These derivatives' structural and activity analysis provides insights into designing molecules with enhanced biological properties (Shah & Desai, 2007).
特性
IUPAC Name |
2-[5-[(Z)-[1-(4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl]furan-2-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O5/c22-12-5-7-13(8-6-12)24-20(26)17(19(25)23-24)11-14-9-10-18(29-14)15-3-1-2-4-16(15)21(27)28/h1-11H,(H,23,25)(H,27,28)/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHTIJOUIKGXYFG-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C3C(=O)NN(C3=O)C4=CC=C(C=C4)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)/C=C\3/C(=O)NN(C3=O)C4=CC=C(C=C4)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]isonicotinamide](/img/structure/B4577757.png)
![ethyl 4-(chloromethyl)-2-[[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl](isobutyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B4577768.png)
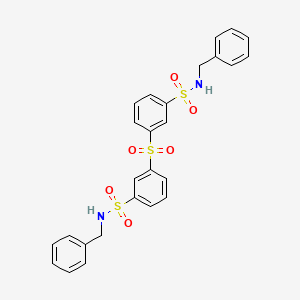
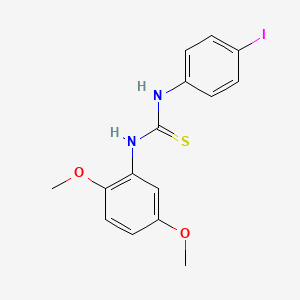
![[2-({6-tert-butyl-3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-2-oxoethoxy]acetic acid](/img/structure/B4577794.png)
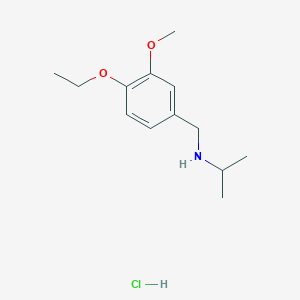
![N~2~-[2-(1-cyclohexen-1-yl)ethyl]-N~1~-(4-methoxyphenyl)glycinamide](/img/structure/B4577817.png)
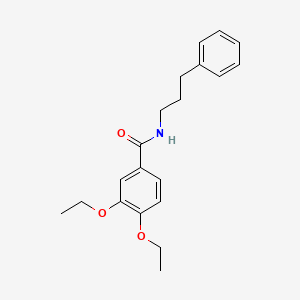
![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-3-propoxybenzamide](/img/structure/B4577830.png)
![1-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4577833.png)
![N-(2,3-dichlorophenyl)-4-[5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4577841.png)
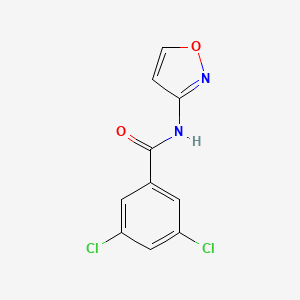
![2-(3-chlorophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4577849.png)
